molecular formula C9H17N3O2 B13645550 (3AS,7aR)-1-(2-methoxyethyl)octahydro-2H-imidazo[4,5-c]pyridin-2-one

(3AS,7aR)-1-(2-methoxyethyl)octahydro-2H-imidazo[4,5-c]pyridin-2-one

Cat. No.: B13645550
M. Wt: 199.25 g/mol
InChI Key: VGDTTZYJFPEEEV-JGVFFNPUSA-N
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Description

rac-(3aR,7aS)-1-(2-methoxyethyl)-octahydro-1H-imidazolidino[4,5-c]pyridin-2-one: is a complex organic compound with a unique structure that includes an imidazolidine ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3aR,7aS)-1-(2-methoxyethyl)-octahydro-1H-imidazolidino[4,5-c]pyridin-2-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the imidazolidine ring and its subsequent fusion with the pyridine ring. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

rac-(3aR,7aS)-1-(2-methoxyethyl)-octahydro-1H-imidazolidino[4,5-c]pyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Sodium hydroxide, ammonia.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

rac-(3aR,7aS)-1-(2-methoxyethyl)-octahydro-1H-imidazolidino[4,5-c]pyridin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(3aR,7aS)-1-(2-methoxyethyl)-octahydro-1H-imidazolidino[4,5-c]pyridin-2-one involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxyethyl methacrylate
  • 2-Ethoxyethyl methacrylate
  • rel-(3aR,7aS)-Methyl 2-benzyl-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylate

Uniqueness

rac-(3aR,7aS)-1-(2-methoxyethyl)-octahydro-1H-imidazolidino[4,5-c]pyridin-2-one is unique due to its specific ring structure and the presence of the methoxyethyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H17N3O2

Molecular Weight

199.25 g/mol

IUPAC Name

(3aS,7aR)-1-(2-methoxyethyl)-3a,4,5,6,7,7a-hexahydro-3H-imidazo[4,5-c]pyridin-2-one

InChI

InChI=1S/C9H17N3O2/c1-14-5-4-12-8-2-3-10-6-7(8)11-9(12)13/h7-8,10H,2-6H2,1H3,(H,11,13)/t7-,8+/m0/s1

InChI Key

VGDTTZYJFPEEEV-JGVFFNPUSA-N

Isomeric SMILES

COCCN1[C@@H]2CCNC[C@@H]2NC1=O

Canonical SMILES

COCCN1C2CCNCC2NC1=O

Origin of Product

United States

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